N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide
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Overview
Description
N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide: is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of isoindoline derivatives with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in moderate to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-tert-butyl-isoindole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: N-tert-butyl-isoindole-2-carboxylic acid.
Reduction: N-tert-butyl-2,3-dihydro-1H-isoindole-2-amine.
Substitution: Various N-alkyl or N-aryl isoindole derivatives.
Scientific Research Applications
Chemistry: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes, resulting in antimicrobial effects .
Comparison with Similar Compounds
- N-tert-butyl-2,3-dihydro-1H-pyrrole-1-carboxamide
- N-tert-butyl-2,3-dihydro-1H-indole-2-carboxamide
- N-tert-butyl-2,3-dihydro-1H-benzimidazole-2-carboxamide
Comparison: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in pharmaceuticals and industrial chemistry .
Properties
IUPAC Name |
N-tert-butyl-1,3-dihydroisoindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)14-12(16)15-8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFEPPQYKBAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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